1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine
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Overview
Description
1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine is a compound that features both a piperazine and an imidazole moiety
Mechanism of Action
Target of Action
The primary target of 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine, also known as (4-cyclopentylpiperazin-1-yl)(1H-imidazol-4-yl)methanone, is the poly ADP-ribose polymerases (PARP)-1 enzyme . This enzyme plays a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with its target, the PARP-1 enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the DNA repair process.
Result of Action
The inhibition of the PARP-1 enzyme by this compound can lead to significant molecular and cellular effects. For instance, it can cause an increase in DNA damage, potentially leading to cell death . This makes the compound a potential candidate for cancer treatment, where inducing cell death in cancer cells is a desired outcome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine typically involves the condensation of 4-cyclopentylpiperazine with 1H-imidazole-4-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-Imidazol-1-yl)phenol): This compound also contains an imidazole ring and has similar biological activities.
(4-(1H-Imidazol-1-yl)aniline): Another imidazole-containing compound with potential medicinal applications.
(4-(1H-Imidazol-1-yl)methyl)benzoic acid: This compound shares the imidazole moiety and has applications in medicinal chemistry.
Uniqueness
1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine is unique due to the presence of both a piperazine and an imidazole ring in its structure. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(1H-imidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(12-9-14-10-15-12)17-7-5-16(6-8-17)11-3-1-2-4-11/h9-11H,1-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISNVIORFHKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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